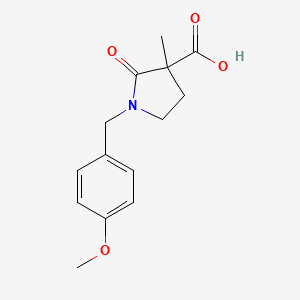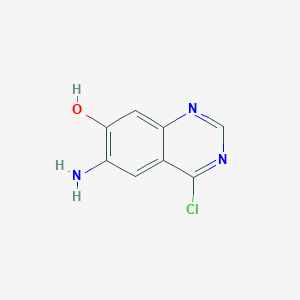
6-Amino-4-chloroquinazolin-7-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-Amino-4-chloroquinazolin-7-ol: is a heterocyclic compound belonging to the quinazoline family. Quinazolines are known for their diverse biological activities and are used as building blocks in the synthesis of various pharmacologically active molecules.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Amino-4-chloroquinazolin-7-ol typically involves the condensation of 4-chloroanthranilic acid with formamide, followed by cyclization. The reaction conditions often include heating the mixture at elevated temperatures to facilitate the formation of the quinazoline ring .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the final product .
化学反応の分析
Types of Reactions: 6-Amino-4-chloroquinazolin-7-ol undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or primary amines in the presence of a base.
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide.
Reduction: Reagents like lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Formation of substituted quinazolines.
Oxidation: Formation of nitroquinazolines.
Reduction: Formation of aminoquinazolines or hydroxyquinazolines.
科学的研究の応用
Chemistry: 6-Amino-4-chloroquinazolin-7-ol is used as an intermediate in the synthesis of various heterocyclic compounds. Its unique structure makes it a valuable building block for creating complex molecules with potential biological activities .
Biology and Medicine: This compound has shown promise in the development of antimicrobial agents, anticancer drugs, and anti-inflammatory agents. Its ability to interact with biological targets such as enzymes and receptors makes it a versatile molecule in drug discovery .
Industry: In the industrial sector, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its stability and reactivity make it suitable for various applications .
作用機序
The mechanism of action of 6-Amino-4-chloroquinazolin-7-ol involves its interaction with specific molecular targets such as enzymes and receptors. For instance, it can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .
類似化合物との比較
4-Aminoquinazoline: Shares a similar quinazoline core but lacks the chlorine and hydroxyl groups.
6-Chloroquinazoline: Similar structure but lacks the amino and hydroxyl groups.
7-Hydroxyquinazoline: Similar structure but lacks the amino and chlorine groups.
Uniqueness: 6-Amino-4-chloroquinazolin-7-ol is unique due to the presence of both amino and hydroxyl groups, which enhance its reactivity and potential biological activities. The chlorine atom also contributes to its distinct chemical properties, making it a valuable compound for various applications .
特性
分子式 |
C8H6ClN3O |
|---|---|
分子量 |
195.60 g/mol |
IUPAC名 |
6-amino-4-chloroquinazolin-7-ol |
InChI |
InChI=1S/C8H6ClN3O/c9-8-4-1-5(10)7(13)2-6(4)11-3-12-8/h1-3,13H,10H2 |
InChIキー |
SZWLHIDOTWYYJU-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1N)O)N=CN=C2Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


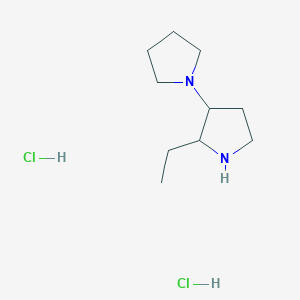
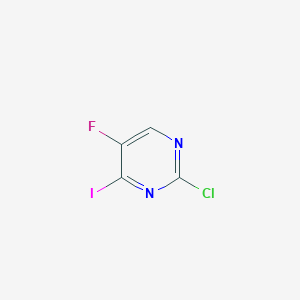
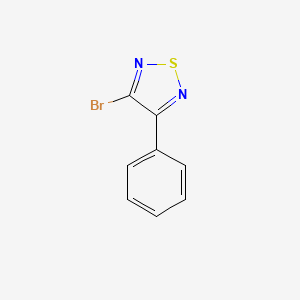
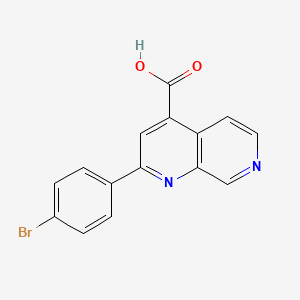

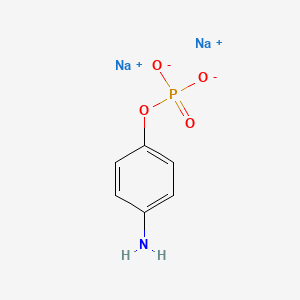
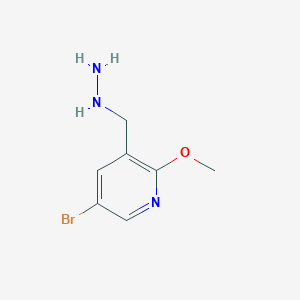
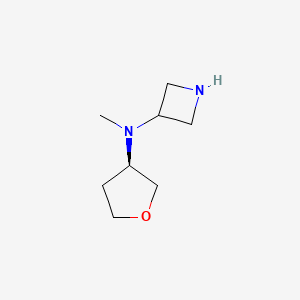

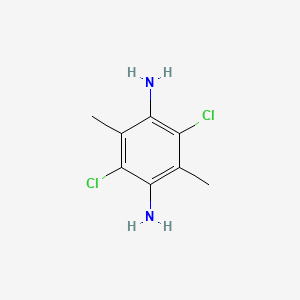

![N-[3-[[5-cyclopropyl-2-[3-(morpholin-4-ylmethyl)anilino]pyrimidin-4-yl]amino]propyl]cyclobutanecarboxamide;2,2,2-trifluoroacetic acid](/img/structure/B12961186.png)
